(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Description
This compound features a bicyclo[1.1.1]pentane core substituted with a trifluoromethyl group at the 3-position and an (R)-configured amino acid side chain protected by a benzyloxycarbonyl (Cbz) group. Its molecular formula is C₁₆H₁₅F₃N₂O₄, derived from the parent amino acid (C₈H₁₀F₃NO₂, MW 209.17 ) with the addition of the Cbz group. The bicyclo[1.1.1]pentane motif is a strained hydrocarbon used as a bioisostere for tert-butyl or aromatic groups to enhance metabolic stability and reduce steric bulk . The trifluoromethyl group contributes to lipophilicity and oxidative resistance, while the Cbz group offers reversible protection for the amino functionality .
Properties
Molecular Formula |
C16H16F3NO4 |
|---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C16H16F3NO4/c17-16(18,19)15-7-14(8-15,9-15)11(12(21)22)20-13(23)24-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,23)(H,21,22)/t11-,14?,15?/m0/s1 |
InChI Key |
ITZFPCCZXOPJBK-QGLTVNCISA-N |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the benzyloxycarbonyl group: This is usually done through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate with acetic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid is studied for its potential as a bioactive molecule. It can be used in the development of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Q & A
Basic Questions
Q. What synthetic strategies are employed to prepare (2R)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid?
- Methodology : Synthesis typically involves multi-step routes:
Bicyclo[1.1.1]pentane Core Construction : Radical-mediated trimerization of 1,3-dienes or strain-release functionalization of [1.1.1]propellane precursors to introduce the trifluoromethyl group .
Chiral Center Installation : Asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to establish the (2R)-configuration, followed by protection of the amino group with benzyloxycarbonyl (Cbz) via carbamate formation .
Carboxylic Acid Functionalization : Coupling reactions (e.g., peptide bond formation or nucleophilic substitution) to attach the acetic acid moiety. Reaction optimization for yield and purity is critical, as noted in trifluoromethylated compound syntheses .
Q. Which analytical techniques are most effective for characterizing this compound’s stereochemistry and purity?
- Methodology :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm the (2R)-configuration .
- NMR Spectroscopy : NMR identifies trifluoromethyl group environments, while - HSQC confirms bicyclo[1.1.1]pentane geometry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, complemented by collision cross-section (CCS) measurements to predict conformational rigidity .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence the compound’s physicochemical and pharmacokinetic properties?
- Analysis :
- Steric Effects : The bicyclo[1.1.1]pentane moiety imposes severe steric constraints, reducing rotational freedom and enhancing metabolic stability compared to linear or cyclohexyl analogs .
- Lipophilicity : Trifluoromethyl groups increase logP values, improving membrane permeability but potentially reducing aqueous solubility. Computational modeling (e.g., COSMO-RS) predicts solubility trends .
- Conformational Rigidity : X-ray crystallography or DFT calculations reveal restricted bond angles (e.g., C-C-C ~60° in bicyclo systems), which may enhance target binding selectivity in drug discovery .
Q. What experimental challenges arise in resolving enantiomeric impurities during synthesis?
- Contradiction Analysis :
- Stereochemical Drift : Acidic or basic conditions during Cbz protection may racemize the chiral center. Studies report conflicting yields (60–90%) depending on solvent polarity and temperature .
- Resolution Strategies :
- Kinetic Resolution : Use of chiral catalysts (e.g., Noyori-type Ru complexes) to selectively deprotect one enantiomer .
- Enzymatic Hydrolysis : Lipases or esterases (e.g., Candida antarctica lipase B) differentiate enantiomers via stereoselective hydrolysis .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Evaluate transition states for SN2 reactions at the bicyclo[1.1.1]pentane bridgehead. Studies show higher activation energies (~25 kcal/mol) due to steric hindrance .
- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction conditions (e.g., DMF vs. THF) for coupling steps involving the acetic acid group .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity data for trifluoromethylated bicyclo compounds?
- Resolution Framework :
- Impurity Profiling : Trace impurities (e.g., deprotected amines or oxidized byproducts) may skew bioactivity assays. LC-MS/MS quantification at ppb levels is recommended .
- Assay Variability : Differences in cell-line permeability (e.g., Caco-2 vs. MDCK models) or buffer pH can alter IC values. Standardize protocols using USP guidelines .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating this compound’s potential as a protease inhibitor?
- Experimental Design :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (K) against serine proteases like trypsin or thrombin .
- SPR Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity (K) to immobilized enzyme targets, with buffer optimization to minimize non-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
